6-(Pyridin-3-YL)hexanoic acid
Description
6-(Pyridin-3-yl)hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone with a pyridin-3-yl (3-pyridyl) substituent at the terminal carbon. This structure combines the hydrophobic hexanoic chain with the aromatic pyridine ring, which introduces hydrogen-bonding capability via its nitrogen atom. While specific data on this compound’s applications are sparse in the provided evidence, structurally analogous compounds (e.g., esters or amides of substituted hexanoic acids) are frequently studied for their enhanced biological activities, such as enzyme modulation or drug delivery .
Properties
CAS No. |
88940-67-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-pyridin-3-ylhexanoic acid |
InChI |
InChI=1S/C11H15NO2/c13-11(14)7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7H2,(H,13,14) |
InChI Key |
CGOPUHYJTQSAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(pyridin-3-yl)hexanoic acid with structurally related hexanoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
6-(Piperidin-1-yl)hexanoic Acid
- Structure : Features a piperidine ring (saturated six-membered amine) instead of pyridine.
- Key Differences: Basicity: Piperidine’s secondary amine (pKa ~11) is significantly more basic than pyridine’s aromatic nitrogen (pKa ~5). Lipophilicity: Piperidine’s saturated ring increases lipophilicity compared to pyridine’s planar aromatic system. Biological Activity: Esters of 6-(piperidin-1-yl)hexanoic acid exhibit lower enhancing ratios (ER = 5.6 for decyl ester) compared to morpholine analogs, likely due to reduced hydrogen-bond acceptor capacity and steric effects .
6-(Morpholin-4-yl)hexanoic Acid
- Structure : Contains a morpholine ring (oxygen and nitrogen in a six-membered ring).
- Key Differences :
- Hydrogen-Bonding : The ethereal oxygen in morpholine provides an additional hydrogen-bond acceptor, enhancing interactions with biological targets.
- Activity : Decyl esters of this compound show significantly higher ER values (15.0 vs. 5.6 for piperidine analogs), underscoring the importance of hydrogen-bond acceptors in activity enhancement .
6-(Pyrimidin-2-ylamino)hexanoic Acid
- Structure: Pyrimidine ring (two nitrogen atoms) linked via an amino group to the hexanoic acid chain.
- Solubility: The amino linker may improve aqueous solubility compared to direct pyridinyl attachment .
6-[3-(Pyridin-2-yldisulfanyl)propanoylamino]hexanoic Acid
- Structure : Includes a disulfide bridge and pyridine ring.
- Key Differences :
2-(Pyridin-3-yl)acetic Acid
- Structure : Shorter chain (acetic acid backbone) with pyridin-3-yl substitution.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The presence of hydrogen-bond acceptors (e.g., morpholine’s oxygen) significantly enhances biological activity in esters, as seen in ER values . Pyridine’s nitrogen may offer intermediate effects between morpholine and piperidine.
- Lipophilicity: Longer chains (e.g., hexanoic acid vs. acetic acid) improve membrane penetration but may reduce solubility.
- Structural Complexity : Disulfide-containing analogs (e.g., ) introduce redox sensitivity but require careful synthetic optimization.
Q & A
Q. What are the standard synthetic routes for 6-(Pyridin-3-YL)hexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyridine derivatives with hexanoic acid precursors. For example, the Eschweiler-Clarke methylation method can be adapted to introduce tertiary amine groups into hexanoic acid backbones, as demonstrated in the synthesis of analogous compounds like 6-(dimethylamino)hexanoic acid . Optimization may include adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., THF or DMF), and stoichiometry of coupling agents (e.g., EDC/HOBt for amidation). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm the pyridine ring protons (δ 8.5–9.0 ppm) and hexanoic acid chain protons (δ 1.2–2.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 208.1) .
- FTIR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What solvent systems are recommended for dissolving this compound in biological assays?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For cell-based studies, dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity. Precipitation at neutral pH can be mitigated by adjusting to pH 6–7 with sodium bicarbonate .
Advanced Research Questions
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : The carboxylate group enables conjugation with amine-containing biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry. For example:
- Hapten-Carrier Conjugation : Activate the carboxylate with EDC/NHS, then react with lysine residues on carrier proteins (e.g., BSA) at pH 8.5 for 2 hours. Confirm conjugation efficiency by MALDI-TOF or SDS-PAGE .
- Polymer Functionalization : Incorporate into polyesters via thermal polycondensation with diols, achieving molecular weights >20 kDa (GPC validation recommended) .
Q. How should researchers address contradictory data on the stability of this compound under oxidative conditions?
- Methodological Answer : Stability studies under varying oxygen levels (e.g., inert vs. ambient atmosphere) and temperatures (4°C vs. 25°C) are critical. Use LC-MS to track degradation products (e.g., pyridine-N-oxide derivatives). For long-term storage, lyophilize under argon and store at –20°C in amber vials. Conflicting results may arise from trace metal contaminants; include chelators like EDTA (1 mM) in buffers to suppress metal-catalyzed oxidation .
Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance membrane permeability. Hydrolysis in vivo regenerates the active carboxylate form .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm diameter, prepared by emulsion-solvent evaporation) to improve circulation time. Monitor release kinetics in simulated physiological fluids (pH 7.4, 37°C) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the pyridine ring and carboxylate group. Molecular dynamics simulations (AMBER force field) can model interactions with metal catalysts (e.g., Pd or Cu) to predict coupling efficiencies in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
